
Lyn peptide inhibitor
Vue d'ensemble
Description
Lyn peptide inhibitor acetate (CAS 222018-18-0) is a cell-permeable, sequence-specific inhibitor targeting the Src-family tyrosine kinase Lyn. It selectively disrupts Lyn's interaction with the βc subunit of the IL-3/GM-CSF/IL-5 receptor complex, thereby blocking downstream signaling critical in eosinophil differentiation, survival, and inflammation . This inhibitor has demonstrated efficacy in preclinical models of asthma and allergic diseases, reducing airway eosinophilia without affecting other signaling pathways (e.g., JAK2/STAT5), highlighting its specificity .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) of the Core Sequence
The Lyn peptide inhibitor originates from the Lyn-binding domain of the βc subunit of the IL-5/GM-CSF/IL-3 receptor complex. The core sequence, derived from residues 456–465 of the βc subunit (YLPQDFNRVI), was identified as critical for Lyn kinase binding .
Fmoc-Based Synthesis Protocol
The peptide backbone is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), a widely adopted method for its compatibility with acid-labile side-chain protections . The process involves:
-
Resin Selection : A Rink amide resin (0.6 mmol/g loading) is used to ensure a C-terminal amide group, critical for stabilizing the peptide’s secondary structure .
-
Coupling Reactions : Each amino acid is coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). Double couplings (2 × 30 min) are performed for residues prone to steric hindrance (e.g., arginine, phenylalanine) .
-
Fmoc Deprotection : Repeated treatments with 20% piperidine in dimethylformamide (DMF) remove the Fmoc group after each coupling .
Sequence-Specific Challenges
-
Proline Residues : The presence of proline at position 3 (LPQ motif) necessitates extended coupling times (45 min) to overcome slow reaction kinetics .
-
Asparagine and Glutamine : Side chains are protected with trityl (Trt) groups to prevent dehydration during synthesis .
Post-Synthetic Modifications for Enhanced Permeability and Stability
N-Terminal Stearoylation
To enable cellular internalization, the peptide’s N-terminus is modified with an octadecanoyl (C18) group via acylation . This step involves:
-
Deprotection : After SPPS completion, the N-terminal Fmoc group is removed.
-
Acylation Reaction : Stearic acid (2 eq) is activated with HBTU/DIPEA and reacted with the free N-terminus for 2 hours at room temperature .
-
Purification : Crude product is precipitated in cold diethyl ether and lyophilized.
C-Terminal Amidation
The use of Rink amide resin inherently generates a C-terminal amide, which stabilizes the peptide against carboxypeptidase degradation and enhances receptor binding .
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified via reverse-phase HPLC under the following conditions :
Parameter | Specification |
---|---|
Column | C18 (250 × 4.6 mm, 5 μm) |
Mobile Phase | A: 0.1% TFA in H2O; B: 0.1% TFA in ACN |
Gradient | 20–60% B over 30 min |
Flow Rate | 1 mL/min |
Detection | UV at 220 nm |
Peak fractions are collected, lyophilized, and assessed for purity (>95% by analytical HPLC) .
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:
Structural and Functional Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rotating-frame Overhauser effect spectroscopy (ROESY) reveals a β-turn conformation centered at the LPQ motif, critical for Lyn kinase binding . Key nuclear Overhauser effects (NOEs) include:
Biological Activity Assays
-
Lyn Kinase Inhibition : The stearoylated peptide inhibits Lyn binding to the βc subunit (IC₅₀ = 1.6 μM) .
-
Eosinophil Survival Assay : At 10 μM, the peptide reduces IL-5-mediated eosinophil survival by 85% in murine bone marrow cultures .
Comparative Analysis of Synthesis Strategies
Conventional vs. Stereochemically Constrained Analogs
While the parent peptide (YLPQDFNRVI-NH₂) shows moderate potency, stereochemical scans incorporating β-methyl-2-naphthylalanine (β-Me(2')Nal) at positions 2 and 7 enhance selectivity for Lyn over Src family kinases (Lyn/Src selectivity ratio = 8.5) . However, these analogs require additional steps for chiral resolution, increasing synthesis complexity .
Scalability and Yield Optimization
-
Batch Yields : Typical SPPS runs yield 120–150 mg of crude peptide per 0.1 mmol resin .
-
Critical Impurities : Truncated sequences (e.g., YLPQDFNRV-OH) are minimized via double couplings and capping with acetic anhydride .
Industrial-Scale Production Considerations
Good Manufacturing Practice (GMP) Compliance
For clinical-grade material, synthesis transitions to fully automated synthesizers (e.g., CEM Liberty Blue) with in-line UV monitoring to ensure coupling efficiency >99.5% .
Lyophilization and Stability
Lyophilized peptide stored at -80°C retains activity for >24 months. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Analyse Des Réactions Chimiques
Types of Reactions: Lyn peptide inhibitors primarily undergo substitution reactions, where specific amino acid residues within the peptide sequence are modified to enhance binding affinity and specificity. Common reagents used in these reactions include:
- Protecting groups for amino acids during SPPS.
- Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products: The major products formed from these reactions are the modified peptide inhibitors with enhanced binding affinity and specificity for Lyn kinase .
Applications De Recherche Scientifique
Lyn peptide inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the structure and function of Lyn kinase and its role in various signaling pathways.
Biology: Employed to investigate the role of Lyn kinase in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Potential therapeutic agents for the treatment of cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
Lyn peptide inhibitors exert their effects by competitively inhibiting the ATP-binding site of Lyn kinase. This prevents the phosphorylation of tyrosine residues on substrate proteins, disrupting downstream signaling cascades essential for cell survival and proliferation . Additionally, some Lyn inhibitors may induce conformational changes in the kinase, further impeding its activity .
Comparaison Avec Des Composés Similaires
Key Characteristics :
- Molecular Formula : C117H188N30O26 (acetate salt; ) or C115H184N30O24 (free base; ).
- Molecular Weight : 2430.98 g/mol (acetate; ) or 2370.91 g/mol (free base; ).
- Sequence: Modified octadecanoyl-Tyr-Gly-Tyr-Arg-Leu-Arg-Arg-Lys-Trp-Glu-Glu-Lys-Ile-Pro-Asn-Pro-NH2 .
- Mechanism : Blocks Lyn activation and its binding to the βc subunit, inhibiting IL-5 receptor signaling .
- Applications: Asthma, allergies, and eosinophil-associated disorders .
Comparison with Similar Peptide Inhibitors
Table 1: Comparative Overview of Lyn Peptide Inhibitor and Similar Compounds
Mechanistic and Structural Comparisons
- Lyn vs. KRX-123 : Both target Lyn but differ in binding sites. This compound disrupts Lyn-βc subunit interactions, while KRX-123 binds a unique sequence in Lyn, showing efficacy in prostate cancer models .
Stability and Formulation
- Comparison : AC-VEID-CHO () and other caspase inhibitors may have broader solubility, facilitating in vitro use.
Key Research Findings and Clinical Relevance
- Lyn Inhibitor: Preclinical studies show suppression of IL-5-induced eosinophil survival and airway inflammation . No adverse effects on non-target kinases (e.g., Fyn, Hck) .
- KRX-123 : Induces apoptosis in prostate cancer cells, with in vivo efficacy at low doses .
Activité Biologique
Lyn kinase, a member of the Src family of tyrosine kinases, plays a crucial role in various cellular processes, including cell signaling, proliferation, and apoptosis. The Lyn peptide inhibitor has emerged as a significant tool in studying the biological activity of Lyn, particularly in the context of immune response modulation and cancer therapy. This article delves into the biological activity of the this compound, highlighting key research findings, case studies, and data tables to illustrate its effects.
Overview of Lyn Kinase
Lyn kinase is primarily expressed in hematopoietic cells and is known for its dual role in promoting and inhibiting cellular activation. It phosphorylates immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on various receptors, thereby modulating signal transduction pathways. This kinase is also implicated in several diseases, including chronic lymphocytic leukemia (CLL) and prostate cancer.
The this compound functions by specifically targeting the active site of Lyn kinase, preventing its phosphorylation activity. This inhibition has been shown to affect downstream signaling pathways significantly.
- Inhibition of MD-2 Phosphorylation : In studies involving HEK293 cells expressing TLR4 and CD14, pretreatment with the this compound resulted in a dose-dependent decrease in lipopolysaccharide (LPS)-induced tyrosine phosphorylation of MD-2. This suggests that Lyn is essential for MD-2 activation during immune responses .
- Impact on Cytokine Production : The same study demonstrated that LPS-induced activation of IL-8 and NF-κB was abolished following treatment with the this compound, indicating its critical role in mediating inflammatory responses .
Case Studies
- Chronic Lymphocytic Leukemia : In CLL cells treated with various Lyn inhibitors, including dasatinib and saracatinib, there was a notable reduction in phosphorylated PP2A levels. This reduction correlated with increased phosphatase activity, suggesting that inhibiting Lyn can disrupt oncogenic signaling pathways .
- Prostate Cancer : The development of a sequence-based peptide inhibitor targeting Lyn (KRX-123) demonstrated significant efficacy in reducing cellular proliferation in hormone-refractory prostate cancer cell lines. In vivo studies showed that KRX-123 reduced tumor volume significantly after treatment .
- Neurodegenerative Diseases : Research indicated that the novel Lyn inhibitor KICG2576 could attenuate Aβ-induced neurotoxicity and improve memory impairment in mouse models of Alzheimer’s disease. This highlights the potential therapeutic applications of Lyn inhibition beyond cancer .
Data Tables
Detailed Research Findings
Recent studies have elucidated various aspects of the biological activity associated with Lyn inhibition:
- Platelet Activation : Research indicates that Lyn plays a dual role in platelet activation; it initially stimulates but later inhibits responses to agonists like collagen through its interaction with PECAM-1 . The this compound can disrupt this balance, leading to enhanced platelet activation.
- Neuroinflammation : In models of chorea-acanthocytosis (ChAc), inhibition of Lyn was shown to normalize red cell morphology and improve autophagy processes, suggesting a therapeutic avenue for neuroinflammatory conditions .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating the efficacy of Lyn peptide inhibitors in cellular signaling studies?
Lyn peptide inhibitors are typically evaluated in hormone-refractory cancer cell lines (e.g., DU145, PC3) due to Lyn's role in proliferation and apoptosis regulation. Key assays include:
- Proliferation assays (e.g., MTT or BrdU) to measure IC50 values (2–4 μM in DU145 cells) .
- Western blotting to assess inhibition of Lyn-dependent phosphorylation (e.g., IL-5 receptor βc subunit or downstream targets like ERK) .
- Apoptosis detection via TUNEL or Annexin V staining, as Lyn inhibition induces programmed cell death in tumor models .
Control tip: Use scrambled peptides (e.g., PKCε Inhibitor Scramble Peptide) to rule out sequence-specific artifacts .
Q. How can researchers validate the specificity of Lyn peptide inhibitors in kinase signaling pathways?
Specificity validation requires:
- Kinase profiling panels to compare Lyn inhibition with related Src-family kinases (e.g., Src, Fyn). For example, XL228 inhibits Lyn (IC50 = 2 nM) but also targets Bcr-Abl and IGF-1R, highlighting the need for selectivity screens .
- Co-immunoprecipitation (Co-IP) to confirm disruption of Lyn’s interaction with IL-3/GM-CSF/IL-5 receptor βc subunits .
- Structural analysis using NMR or X-ray crystallography to verify binding to Lyn’s unique interaction site (e.g., KRX-123’s design) .
Q. What are the standard protocols for assessing the cell permeability of Lyn peptide inhibitors?
Cell permeability is tested via:
- Fluorescent tagging (e.g., FITC-labeled peptides) tracked using confocal microscopy .
- Functional assays in intact cells, such as inhibition of Lyn-mediated FcγR internalization .
- Mass spectrometry to quantify intracellular peptide concentrations after treatment .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Lyn inhibitor efficacy across different cancer models?
Contradictions may arise from:
- Cell line-specific signaling crosstalk : For example, Lyn inhibition in DU145 prostate cancer cells (IC50 = 2 μM) reduces tumor volume in vivo, but similar effects may not occur in Src-dominant models .
- Experimental variables : Compare dosing regimens (e.g., 10 mg/kg weekly in mice vs. continuous exposure in vitro).
- Data normalization : Use housekeeping kinases (e.g., PKCα) as internal controls to distinguish Lyn-specific effects .
Q. What strategies optimize the pharmacokinetic (PK) profile of Lyn peptide inhibitors for in vivo studies?
Optimization methods include:
- Structural modifications : Adding a stearic acid moiety enhances membrane permeability (e.g., Lyn peptide inhibitor’s 16-amino acid sequence with a lipid tail ).
- Formulation adjustments : Use acetate salts to improve solubility and stability .
- Toxicity screens : Conduct preclinical safety studies per IND guidelines, including mitochondrial toxicity assays (e.g., TX-1123’s low mitochondrial toxicity ) and liver/kidney function tests in rodents .
Q. How can researchers address off-target effects when Lyn inhibitors are used in complex signaling networks?
Mitigation approaches:
- CRISPR/Cas9 knockout models : Validate phenotypic changes in Lyn<sup>-/-</sup> cells vs. inhibitor-treated cells .
- Transcriptomic profiling (RNA-seq) to identify unintended pathway activation (e.g., compensatory Src upregulation) .
- Dose-response titrations to establish the minimum effective concentration (e.g., 2–4 μM in vitro ).
Q. What computational tools are available for designing next-generation Lyn peptide inhibitors?
Advanced tools include:
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity at Lyn’s unique interaction site .
- Machine learning models trained on kinase-inhibitor datasets to prioritize peptides with high selectivity .
- Dynamic peptide libraries to screen for sequences with improved stability (e.g., cyclized peptides like PDZ1 Domain inhibitor ).
Q. Methodological Best Practices
Q. How should researchers design controls for Lyn inhibitor studies to ensure data robustness?
Essential controls:
- Scrambled peptide controls (e.g., PKCε Inhibitor Scramble Peptide) to exclude sequence-independent effects .
- Vehicle controls (e.g., acetate buffer) to account for solvent impacts .
- Positive controls : Multi-kinase inhibitors (e.g., XL228 ) to benchmark Lyn-specific activity.
Q. What statistical frameworks are recommended for analyzing dose-dependent responses in Lyn inhibitor assays?
Use:
- Non-linear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50 values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., tumor volume in treated vs. untreated mice ).
Q. How can researchers integrate Lyn inhibitor data with omics datasets to identify biomarker candidates?
Integration strategies:
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H184N30O24/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSVNFZLBORMW-QMGLJYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H184N30O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2370.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.